(4S,5S)-4,5-Bis[(diphenylphosphanyl)methyl]imidazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S,5S)-4,5-Bis[(diphenylphosphanyl)methyl]imidazolidin-2-one is a chiral phosphine ligand used in various catalytic processes. This compound is known for its ability to facilitate asymmetric synthesis, making it valuable in the production of enantiomerically pure compounds. Its unique structure, featuring two diphenylphosphanyl groups attached to an imidazolidinone core, allows it to coordinate effectively with transition metals, enhancing their catalytic activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5S)-4,5-Bis[(diphenylphosphanyl)methyl]imidazolidin-2-one typically involves the following steps:
Formation of the Imidazolidinone Core: The imidazolidinone core is synthesized through the reaction of an appropriate diamine with a carbonyl compound under acidic or basic conditions.
Introduction of Diphenylphosphanyl Groups: The diphenylphosphanyl groups are introduced via a nucleophilic substitution reaction. This involves the reaction of the imidazolidinone core with diphenylphosphine in the presence of a suitable base, such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4S,5S)-4,5-Bis[(diphenylphosphanyl)methyl]imidazolidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can participate in reduction reactions, particularly when coordinated with transition metals.
Substitution: The diphenylphosphanyl groups can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Transition metal catalysts such as palladium or rhodium.
Substitution: Electrophiles like alkyl halides or acyl chlorides.
Major Products
Oxidation: Phosphine oxides.
Reduction: Reduced metal complexes.
Substitution: Substituted phosphine derivatives.
Scientific Research Applications
(4S,5S)-4,5-Bis[(diphenylphosphanyl)methyl]imidazolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Biology: The compound can be used to study enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism by which (4S,5S)-4,5-Bis[(diphenylphosphanyl)methyl]imidazolidin-2-one exerts its effects involves coordination with transition metals. The diphenylphosphanyl groups act as electron-donating ligands, stabilizing the metal center and enhancing its catalytic activity. This coordination facilitates various catalytic processes, including hydrogenation, hydroformylation, and cross-coupling reactions.
Comparison with Similar Compounds
Similar Compounds
®-BINAP: Another chiral phosphine ligand used in asymmetric catalysis.
(S)-Phos: A chiral phosphine ligand with a similar structure but different substituents.
Uniqueness
(4S,5S)-4,5-Bis[(diphenylphosphanyl)methyl]imidazolidin-2-one is unique due to its imidazolidinone core, which provides additional steric and electronic properties compared to other chiral phosphine ligands. This uniqueness allows for enhanced selectivity and efficiency in catalytic processes.
Properties
CAS No. |
444024-72-0 |
---|---|
Molecular Formula |
C29H28N2OP2 |
Molecular Weight |
482.5 g/mol |
IUPAC Name |
(4S,5S)-4,5-bis(diphenylphosphanylmethyl)imidazolidin-2-one |
InChI |
InChI=1S/C29H28N2OP2/c32-29-30-27(21-33(23-13-5-1-6-14-23)24-15-7-2-8-16-24)28(31-29)22-34(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20,27-28H,21-22H2,(H2,30,31,32)/t27-,28-/m1/s1 |
InChI Key |
LMEGDCNVBZLBPJ-VSGBNLITSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)P(C[C@@H]2[C@H](NC(=O)N2)CP(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)P(CC2C(NC(=O)N2)CP(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.